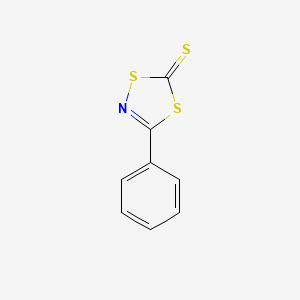

3-Phenyl-1,4,2-dithiazole-5-thione

Description

Properties

CAS No. |

14730-25-7 |

|---|---|

Molecular Formula |

C8H5NS3 |

Molecular Weight |

211.3 g/mol |

IUPAC Name |

3-phenyl-1,4,2-dithiazole-5-thione |

InChI |

InChI=1S/C8H5NS3/c10-8-11-7(9-12-8)6-4-2-1-3-5-6/h1-5H |

InChI Key |

ZFTJMLGRJPTVQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=S)S2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Physical and Structural Properties of 1,4,2-Dithiazole-5-thione Derivatives

*Data for analogous derivatives from ; melting points vary based on substituent electronegativity and steric effects.

- Electronic Effects : The thione group (C=S) in this compound enhances electron delocalization compared to dithiazol-5-ones (C=O), as evidenced by redshifted UV-Vis spectra and higher reactivity in nucleophilic substitutions .

- Steric and Polar Contributions : Fluorine and chlorine substituents increase melting points due to polar interactions, while bulky groups like ethoxycarbonyl reduce packing efficiency .

Reactivity and Functionalization

- Desulfurization : Unlike dithiazol-5-ones, which undergo Hg²⁺-mediated desulfurization to form dithiazol-5-ones , the thione derivative shows resistance to metal-mediated reactions, favoring instead cycloadditions with dipolarophiles like ethyl propiolate .

- Comparison with Triazole Thiones: 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione exhibits similar hydrogen-bonding networks but lacks π-π stacking due to non-planar triazole geometry. DFT studies highlight reduced aromaticity in triazole thiones compared to dithiazole analogs .

- Dioxazole Analogs : 3-Phenyl-1,4,2-dioxazole-5-thione derivatives, such as spiro[3-phenyl-1,4,2-dioxazole-5,9'-xanthene], display weaker intermolecular interactions due to oxygen’s lower polarizability compared to sulfur .

Crystallographic Tools

The compound’s structure was resolved using SHELX software and visualized via ORTEP-3 , emphasizing the role of advanced crystallography in elucidating sulfur-mediated interactions.

Q & A

Q. What are the common synthetic routes for 3-phenyl-1,4,2-dithiazole-5-thione?

Methodological Answer: The compound is typically synthesized via the reaction of trichloromethanesulfenyl chloride with a thioamide precursor under reflux conditions. For example, 3-phenyl derivatives are prepared by combining the thioamide with trichloromethanesulfenyl chloride in a solvent like xylene, followed by purification via chromatography or recrystallization . Yield optimization often involves controlling reaction time and stoichiometric ratios of reagents.

Q. How is the structure of this compound validated experimentally?

Methodological Answer: Structural validation employs spectroscopic techniques (e.g., NMR, NMR) and X-ray crystallography. For crystallographic analysis, programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve bond lengths, angles, and thione tautomerism . Discrepancies in melting points or spectral data should be cross-checked against literature values to confirm purity .

Q. What are the typical chemical reactions involving this compound?

Methodological Answer: The thione group undergoes oxidation to form 1,4,2-dithiazol-5-ones using mercuric acetate in acetic acid/chloroform mixtures . It also participates in cycloadditions with alkynes or alkenes under thermal conditions, forming heterocyclic derivatives like isothiazoles .

Advanced Research Questions

Q. How can thermolysis reactions of this compound be optimized for regioselectivity?

Methodological Answer: Thermolysis with dipolarophiles (e.g., ethyl propiolate) requires precise temperature control (e.g., 163°C in mesitylene) and inert atmospheres to minimize side reactions. Regioselectivity is monitored via HPLC or NMR to track isomer ratios (e.g., 1:1.2 for ethyl propiolate adducts). Reaction progress can be halted at intermediate stages to isolate kinetic vs. thermodynamic products .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data?

Methodological Answer: Discrepancies in melting points or spectral peaks (e.g., δC values) may arise from polymorphism or solvent effects. Redetermination under standardized conditions (e.g., ethanol recrystallization) is recommended. For crystallographic ambiguities, Flack parameter analysis or twin refinement in SHELXL can address enantiopolarity errors .

Q. How does this compound serve as a precursor in pharmacological studies?

Methodological Answer: The compound’s reactivity enables synthesis of triazole-thione hybrids, which are screened for antimicrobial or anticancer activity. For example, coupling with hydrazonoyl halides yields 1,3,4-thiadiazoles, followed by in vitro assays (e.g., MIC testing against Mycobacterium tuberculosis) . Computational docking studies (e.g., using AutoDock Vina) prior to synthesis can prioritize high-potential derivatives .

Q. What methods mitigate challenges in purifying hygroscopic or oil-like derivatives?

Methodological Answer: Hygroscopic intermediates (e.g., 3-methyl-1,4,2-dithiazol-5-one) require anhydrous workup and storage under nitrogen. Oily residues are purified via flash chromatography using silica gel with low-polarity solvents (e.g., hexane/EtOAc). For persistent oils, derivatization into crystalline analogs (e.g., acetate salts) aids isolation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.